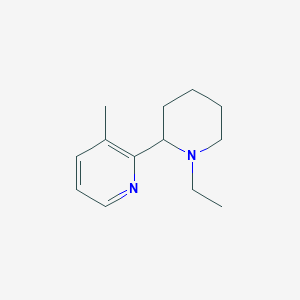
3-Bromo-1,2,4-oxadiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a carboxylic acid group in its structure makes it a versatile building block for various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1,2,4-oxadiazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions are less frequently detailed in the literature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazole derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1,2,4-oxadiazole-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates with antibacterial, antiviral, and anti-inflammatory properties.
Biological Studies: The compound is used in the development of bioactive molecules for studying various biological pathways and mechanisms.
Industrial Applications: It is employed in the synthesis of advanced materials, such as electroluminescent and electron-transport materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to act as a bioisosteric hydrogen bond acceptor, which can modulate the electronic and hydrogen bond-accepting capabilities of the molecules it interacts with . This property is particularly valuable in medicinal chemistry, where it can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
3-Bromo-1,2,4-oxadiazole-5-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group in its structure. This combination of functional groups provides distinct reactivity and versatility compared to other oxadiazole derivatives. The bromine atom allows for further functionalization through substitution reactions, while the carboxylic acid group enhances its solubility and potential for forming hydrogen bonds.
Eigenschaften
Molekularformel |
C3HBrN2O3 |
|---|---|
Molekulargewicht |
192.96 g/mol |
IUPAC-Name |
3-bromo-1,2,4-oxadiazole-5-carboxylic acid |
InChI |
InChI=1S/C3HBrN2O3/c4-3-5-1(2(7)8)9-6-3/h(H,7,8) |
InChI-Schlüssel |
YJQSLFMEDMVODN-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NC(=NO1)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11804717.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)(phenyl)methanol](/img/structure/B11804718.png)
![1-(4-Chloro-2-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11804730.png)
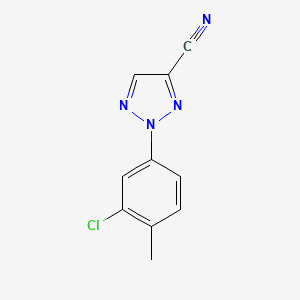
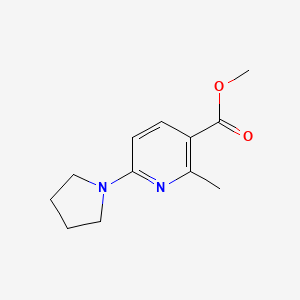

![6-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B11804756.png)

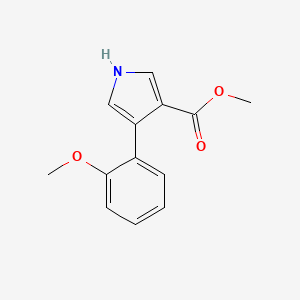

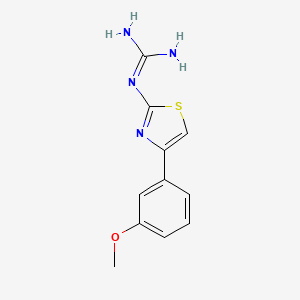
![(2S)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11804790.png)

